2-(3-Bromo-2-methylpropyl)thiophene
Description
Historical Trajectory and Evolution of Thiophene (B33073) Chemistry
The story of thiophene begins in 1882 when Victor Meyer first isolated it from coal tar as a contaminant in benzene (B151609). wikipedia.orgontosight.ai Initially, the formation of a blue dye when mixed with sulfuric acid and crude benzene was attributed to benzene itself. chemeurope.comwikipedia.org Meyer's discovery of thiophene as the true reactant opened a new chapter in heterocyclic chemistry. chemeurope.comwikipedia.org For over a century, research into thiophene has flourished, with thousands of papers published annually on its synthesis and applications. ontosight.ai
Early methods of obtaining thiophene relied on its isolation from natural sources like petroleum, where it can be found in concentrations of up to 1-3%. chemeurope.comwikipedia.org Modern synthetic methods have since been developed, including the Paal-Knorr thiophene synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfidizing agents. wikipedia.org These advancements have made a wide array of thiophene derivatives accessible for various scientific investigations.
Significance of Organobromine Compounds in Modern Organic Synthesis
Organobromine compounds, which feature a carbon-bromine bond, are valuable reagents and intermediates in organic synthesis. wikipedia.orgdbpedia.org Bromine's electronegativity renders the adjacent carbon atom electrophilic, making alkyl bromides effective alkylating agents. wikipedia.org This reactivity allows for a variety of chemical transformations.
The utility of organobromides stems from their balanced reactivity. They are more reactive than their chloro-analogs but more stable and less costly than organoiodine compounds. wikipedia.org This intermediate reactivity makes them suitable for a wide range of reactions, including:
Nucleophilic substitution: Where the bromide is replaced by another functional group. wikipedia.org
Grignard reactions: Forming organomagnesium compounds for carbon-carbon bond formation. wikipedia.org
Cross-coupling reactions: Such as Suzuki and Stille couplings, which are fundamental in constructing complex molecules. nih.gov
The introduction of bromine into a molecule, a process known as bromination, can be achieved through various methods, including the use of molecular bromine or N-bromosuccinimide. youtube.comnih.gov
Role and Impact of Alkyl Side Chains in Molecular Design
The primary influence of alkyl groups is on the molecule's physicochemical properties, such as:
Lipophilicity: The "fat-loving" nature of a molecule, which affects its ability to cross cell membranes. omicsonline.org
Solubility: The ability to dissolve in various solvents. omicsonline.org
Metabolic stability: Alkyl groups can protect a molecule from being broken down by enzymes, thereby extending its duration of action. omicsonline.org
Furthermore, the three-dimensional arrangement, or stereochemistry, of an alkyl chain can profoundly influence a molecule's interaction with biological targets like proteins and enzymes. patsnap.com The length and branching of the chain can affect the binding affinity and selectivity of a drug for its intended receptor. caymanchem.com
Delimiting the Research Scope for 2-(3-Bromo-2-methylpropyl)thiophene within Academic Contexts
The thiophene moiety provides a stable, aromatic platform that can be further functionalized. The bromo- and methyl-substituted propyl chain offers a handle for a variety of chemical transformations. For example, the bromine atom can be displaced in nucleophilic substitution reactions or used to form an organometallic reagent for subsequent coupling reactions. The methyl group on the side chain introduces a specific stereochemical feature that could be crucial for the target molecule's final shape and biological activity.
Given the common applications of its constituent parts, it is plausible that this compound serves as a building block in the synthesis of:
Pharmaceuticals: Where the thiophene ring can act as a bioisostere for a benzene ring, and the side chain can be optimized for receptor binding. chemeurope.comslideshare.net
Organic electronic materials: Thiophene-based polymers are known for their semiconducting properties, and this compound could be a monomer precursor. mdpi.com
The specific arrangement of the bromo and methyl groups on the propyl chain suggests a deliberate design for a particular synthetic outcome, likely as part of a larger, multi-step synthesis of a novel compound with potential applications in medicine or materials science. Further research would be needed to fully elucidate the specific contexts in which this compound is utilized.
Structure
3D Structure
Properties
Molecular Formula |
C8H11BrS |
|---|---|
Molecular Weight |
219.14 g/mol |
IUPAC Name |
2-(3-bromo-2-methylpropyl)thiophene |
InChI |
InChI=1S/C8H11BrS/c1-7(6-9)5-8-3-2-4-10-8/h2-4,7H,5-6H2,1H3 |
InChI Key |
KVURHCRGXVVJEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CS1)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Bromo 2 Methylpropyl Thiophene
Retrosynthetic Analysis and Precursor Identification
A retrosynthetic approach to 2-(3-bromo-2-methylpropyl)thiophene reveals two primary building blocks: a thiophene (B33073) nucleus and a brominated C4 alkyl chain. The key bond disconnection is the C-C bond between the thiophene ring and the propyl side chain. This leads to a thiophene synthon, which can be a nucleophile or an electrophile, and a corresponding electrophilic or nucleophilic C4 alkyl chain.
The thiophene ring itself is a readily available starting material. However, for controlled synthesis, functionalized thiophenes are often required.
2-Halothiophenes: 2-Bromothiophene (B119243) and 2-iodothiophene (B115884) are common precursors for introducing the alkyl side chain via cross-coupling reactions. 2-Bromothiophene can be synthesized in high yield by reacting thiophene with N-bromosuccinimide (NBS) in a suitable solvent. nih.gov
2-Lithiothiophene: Direct metalation of thiophene at the 2-position is a highly efficient process, typically using organolithium reagents like n-butyllithium (n-BuLi). acs.orgacs.orgrsc.org This generates a potent nucleophile for subsequent reactions. For π-excessive heterocycles like thiophene, C-2 lithiation is highly favored. uwindsor.ca
The 3-bromo-2-methylpropyl side chain requires a suitable precursor that can act as an electrophile in the coupling reaction.
From 2-Methyl-1,3-propanediol: This diol can be selectively monobrominated. However, a more common route involves the conversion of the corresponding alcohol to a better leaving group.
From 3-Bromo-2-methyl-1-propanol: This alcohol is a key intermediate. chemicalbook.comsigmaaldrich.comsigmaaldrich.com It can be prepared from commercially available starting materials. The hydroxyl group can then be converted to a better leaving group, such as a tosylate or mesylate, or directly used in certain coupling reactions.
From 3-Bromo-2-methylpropene: This commercially available reagent can be a precursor, although it would require a hydroboration-oxidation or similar reaction to introduce the desired connectivity, followed by bromination. scbt.com
Direct and Convergent Synthetic Strategies
Convergent strategies, where the two main fragments are synthesized separately and then joined, are generally preferred for their efficiency and modularity.
The introduction of the 3-bromo-2-methylpropyl group onto the thiophene ring can be achieved through several methods.
Thiophene readily undergoes electrophilic aromatic substitution, primarily at the C2 position. vaia.compearson.com This pathway would involve reacting thiophene with an electrophilic form of the 3-bromo-2-methylpropyl chain.
Friedel-Crafts Alkylation: This classic EAS reaction could be employed. A potential electrophile would be 1,3-dibromo-2-methylpropane (B1585101) or 3-bromo-2-methylpropyl tosylate, used in the presence of a Lewis acid catalyst. However, Friedel-Crafts alkylations on activated rings like thiophene can be prone to side reactions, including polyalkylation and rearrangement of the alkylating agent. Careful control of reaction conditions is crucial.
Table 1: Hypothetical Friedel-Crafts Alkylation Conditions
| Thiophene Substrate | Alkylating Agent | Lewis Acid Catalyst | Solvent | Potential Issues |
| Thiophene | 1,3-Dibromo-2-methylpropane | AlCl₃ | CS₂ or CH₂Cl₂ | Polyalkylation, rearrangement, ring opening |
| Thiophene | 3-Bromo-2-methylpropyl tosylate | SnCl₄ | Dichloromethane (B109758) | Over-reaction, catalyst deactivation |
This table represents a hypothetical scenario and does not reflect experimentally verified results.
A more controlled and widely used approach involves the metalation of the thiophene ring followed by reaction with a suitable electrophile. acs.orgacs.orgrsc.org This method offers excellent regioselectivity.
Lithiation followed by Alkylation: As mentioned, thiophene can be selectively lithiated at the C2 position using n-BuLi. The resulting 2-lithiothiophene is a strong nucleophile that can react with an electrophilic source of the side chain, such as 1,3-dibromo-2-methylpropane. This is a powerful method for forming the C-C bond. jcu.edu.au
Table 2: Directed Metalation and Alkylation
| Thiophene Derivative | Metalating Agent | Electrophile | Solvent | Typical Temperature (°C) |
| Thiophene | n-BuLi | 1,3-Dibromo-2-methylpropane | THF | -78 to room temperature |
Grignard Reagent Formation and Cross-Coupling: An alternative to lithiation is the formation of a thiophene Grignard reagent, such as 2-thienylmagnesium bromide. This can be prepared from 2-bromothiophene and magnesium turnings. rsc.org This Grignard reagent can then participate in cross-coupling reactions, such as Kumada coupling, with a suitable alkyl halide. jcu.edu.au
Table 3: Kumada Coupling for Thiophene Alkylation
| Thiophene Reagent | Alkyl Halide | Catalyst (e.g.) | Solvent |
| 2-Thienylmagnesium bromide | 1,3-Dibromo-2-methylpropane | Ni(dppp)Cl₂ | THF |
| 2-Bromothiophene | (3-Bromo-2-methylpropyl)zinc chloride | Pd(PPh₃)₄ | THF |
This table provides examples of potential Kumada coupling partners.
Alkyl Side Chain Introduction and Elaboration
The initial and crucial step in the synthesis is the attachment of a 2-methylpropyl (isobutyl) group to the second position of the thiophene ring. This creates the precursor, 2-(2-methylpropyl)thiophene. Several established organometallic methods are suitable for this transformation.
Coupling Reactions for Alkyl Chain Attachment
Cross-coupling reactions are a powerful and widely used method for forming carbon-carbon bonds. The Kumada coupling, one of the earliest developed cross-coupling methods, is particularly well-suited for this purpose. wikipedia.org This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org
In a typical procedure, 2-bromothiophene is converted into its Grignard reagent, 2-thienylmagnesium bromide. This is then reacted with an isobutyl halide, such as 1-bromo-2-methylpropane (B43306), in the presence of a catalyst like [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)). The reaction is generally carried out in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org
An alternative and equally effective method involves the direct lithiation of thiophene. Thiophene is a relatively acidic heterocycle, and its deprotonation at the 2-position can be achieved using a strong organolithium base, most commonly n-butyllithium (n-BuLi). chemicalforums.comias.ac.in This reaction is typically performed at low temperatures, such as -78 °C, in an inert solvent like THF to generate 2-thienyllithium. Subsequent addition of 1-bromo-2-methylpropane to this lithiated intermediate results in an Sₙ2 reaction, affording the desired 2-(2-methylpropyl)thiophene. researchgate.net
Friedel-Crafts alkylation, another classic method for attaching alkyl groups to aromatic rings, is generally less suitable for thiophene. Thiophene is highly reactive under the strong Lewis or Brønsted acid conditions required for Friedel-Crafts reactions, often leading to polymerization and other side reactions, resulting in low yields of the desired product. google.com
Stereoselective Alkylation Strategies
The target molecule, this compound, is achiral as the 2-methylpropyl group possesses a plane of symmetry. Therefore, stereoselective alkylation strategies are not required for its synthesis.
However, in the synthesis of other alkylated thiophenes where the alkyl group contains a stereocenter, asymmetric cross-coupling reactions are employed. For instance, nickel-catalyzed asymmetric Kumada reactions have been developed for the cross-coupling of racemic α-bromo ketones with Grignard reagents, using chiral bis(oxazoline) ligands to induce enantioselectivity. nih.gov Such methods are crucial for preparing optically active thiophene derivatives but are not directly applicable to the synthesis of the achiral 2-methylpropyl side chain in the compound of interest.
Bromination Techniques and Regioselectivity Control
The second critical stage of the synthesis is the bromination of the precursor, 2-(2-methylpropyl)thiophene. This step demands high regioselectivity to introduce a bromine atom onto the side chain rather than the thiophene ring. The inherent reactivity of the thiophene ring towards electrophiles makes this a significant challenge.
Selective Bromination of Alkyl Chains
To achieve selective bromination of the alkyl side chain, conditions that favor a free-radical mechanism over an electrophilic aromatic substitution must be used. pearson.com The preferred method for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source in a non-polar solvent like carbon tetrachloride (CCl₄), initiated by light or a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). organic-chemistry.orgmasterorganicchemistry.com
The mechanism proceeds via the homolytic cleavage of the initiator to generate radicals. These radicals abstract a hydrogen atom from the alkyl side chain of 2-(2-methylpropyl)thiophene. The tertiary C-H bond at the 2-position of the side chain is the most likely site for abstraction due to the formation of a more stable tertiary radical. This radical then reacts with a molecule of bromine, which is present in very low concentrations, to form the brominated product and a bromine radical, which continues the chain reaction. masterorganicchemistry.comlibretexts.org The low concentration of Br₂, maintained by the reaction of NBS with trace amounts of HBr generated in situ, is key to suppressing the competing electrophilic addition to the thiophene ring. youtube.com
Bromination of the Thiophene Ring (if applicable)
As a competing pathway, the electrophilic bromination of the thiophene ring must be actively suppressed. The thiophene ring is more reactive than benzene (B151609) in electrophilic substitution reactions, and substitution occurs preferentially at the C2 and C5 positions. studysmarter.co.uk In a 2-substituted thiophene like 2-(2-methylpropyl)thiophene, the vacant C5 position is highly activated and susceptible to electrophilic attack.
Treating 2-(2-methylpropyl)thiophene with molecular bromine (Br₂), especially in polar solvents like acetic acid or in the presence of a Lewis acid catalyst, would lead almost exclusively to the formation of 5-bromo-2-(2-methylpropyl)thiophene. researchgate.netnih.gov This highlights the critical importance of choosing the correct reagents and conditions (i.e., radical conditions) to direct the bromination to the desired position on the alkyl side chain.
Optimization of Reaction Conditions and Yield Enhancement
For the alkylation step , if using a Grignard-based Kumada coupling, ensuring the complete formation of the Grignard reagent is paramount. This involves using dry, ether-based solvents, high-quality magnesium turnings, and often a small amount of an initiator like iodine or 1,2-dibromoethane (B42909) to activate the magnesium surface. researchgate.net When using the lithiation route, the precise titration of the n-BuLi solution is crucial, as is maintaining a strictly anhydrous and inert atmosphere (e.g., nitrogen or argon) at low temperatures to prevent side reactions. chemicalforums.comresearchgate.net
For the bromination step , optimization focuses on maximizing the yield of the desired monobrominated side-chain product while minimizing ring bromination and polybromination. Key parameters to control include:
Stoichiometry: Using a slight excess of NBS can ensure full conversion of the starting material, but a large excess may lead to di-bromination.
Initiator Concentration: The amount of radical initiator should be sufficient to start and maintain the chain reaction but not so high as to cause uncontrolled reactions.
Temperature and Light: The reaction is often initiated by gentle heating or photochemical irradiation. The temperature must be carefully controlled to favor the radical pathway.
Work-up: After the reaction, the by-product succinimide (B58015) can be removed by filtration (if it precipitates) or by an aqueous wash. researchgate.net Any unreacted NBS or excess bromine can be quenched with a reducing agent like sodium thiosulfate.
By carefully controlling these parameters, the synthesis can be guided to produce this compound efficiently and with high purity.
Catalyst and Reagent Screening
The initial step in the proposed synthesis is the Friedel-Crafts acylation of thiophene with isobutyryl chloride to form 2-isobutyrylthiophene. The choice of catalyst is critical in this electrophilic aromatic substitution to ensure high yield and selectivity, as thiophene can be sensitive to strong Lewis acids, potentially leading to polymerization.
A variety of catalysts have been explored for the acylation of thiophenes. Traditional Lewis acids such as aluminum chloride (AlCl₃) are effective but often required in stoichiometric amounts, leading to significant waste streams. organic-chemistry.org Modern approaches have focused on more environmentally benign and reusable solid acid catalysts. Studies on the acetylation of thiophene with acetic anhydride (B1165640) have demonstrated the effectiveness of zeolites like HZSM-5 and Hβ. In one study, Hβ zeolite showed excellent activity, achieving nearly 99% conversion of thiophene at 60°C. Zinc oxide (ZnO) has also been reported as a mild and efficient catalyst for Friedel-Crafts acylation. organic-chemistry.org
For the subsequent reduction of the ketone (2-isobutyrylthiophene) to the alkane (2-isobutylthiophene), two primary methods are the Clemmensen reduction and the Wolff-Kishner reduction. The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid and is particularly effective for aryl-alkyl ketones. wikipedia.orgorgoreview.comlibretexts.org The Wolff-Kishner reduction, on the other hand, utilizes hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent. wikipedia.orgpharmaguideline.comlibretexts.org The choice between these two methods often depends on the substrate's sensitivity to acidic or basic conditions. orgoreview.comlibretexts.org
The final and most critical step is the selective bromination of the 2-isobutylthiophene (B1596554) side chain to yield this compound. Direct bromination of the thiophene ring is a competing reaction. Therefore, a reagent that favors side-chain halogenation is required. N-Bromosuccinimide (NBS) is the reagent of choice for allylic and benzylic brominations, which proceed via a free radical mechanism. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com This method is expected to be selective for the tertiary C-H bond on the isobutyl side chain, which is the most stable radical position. The reaction is typically initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. libretexts.org
| Synthetic Step | Catalyst/Reagent | Rationale for Selection | Potential Issues |
|---|---|---|---|
| Friedel-Crafts Acylation | Hβ Zeolite | High activity and selectivity, reusable, environmentally friendly. | May require higher temperatures than traditional Lewis acids. |
| Friedel-Crafts Acylation | Zinc Oxide (ZnO) | Mild conditions, good yields. organic-chemistry.org | May have lower activity compared to stronger Lewis acids. |
| Reduction | Clemmensen Reduction (Zn(Hg)/HCl) | Effective for aryl-alkyl ketones, avoids harsh bases. wikipedia.organnamalaiuniversity.ac.in | Strongly acidic conditions may not be suitable for all substrates. libretexts.org |
| Reduction | Wolff-Kishner Reduction (N₂H₄/KOH) | Suitable for acid-sensitive substrates. wikipedia.orgpharmaguideline.com | Requires high temperatures and strongly basic conditions. wikipedia.org |
| Side-Chain Bromination | N-Bromosuccinimide (NBS) | Selective for allylic/benzylic-type C-H bonds, minimizes ring bromination. libretexts.orgmasterorganicchemistry.com | Requires careful control of reaction conditions to ensure selectivity. |
Solvent Effects and Temperature Control
The choice of solvent and precise temperature control are paramount in each step of the synthesis to maximize yield and minimize side reactions.
In the Friedel-Crafts acylation, chlorinated solvents such as dichloromethane or 1,2-dichloroethane (B1671644) are commonly used. researchgate.net When using solid acid catalysts like Hβ zeolite for the acetylation of thiophene, studies have shown that the reaction temperature significantly impacts the reaction rate and yield. For instance, increasing the temperature from 313 K to 353 K can dramatically increase the conversion of thiophene. However, temperatures exceeding the boiling point of the reactants can lead to volatilization and reduced yields.
For the Clemmensen reduction, the reaction is typically carried out by refluxing the ketone with amalgamated zinc in concentrated hydrochloric acid. vedantu.com The temperature is therefore dictated by the boiling point of the aqueous acid mixture. In the Wolff-Kishner reduction, a high-boiling point solvent is necessary to achieve the required reaction temperatures (140-200°C). wikipedia.orglibretexts.org Ethylene glycol or diethylene glycol are common choices for this purpose. pharmaguideline.comlibretexts.org
In the side-chain bromination with NBS, the solvent plays a crucial role in the reaction's selectivity. Carbon tetrachloride (CCl₄) has been a traditional solvent for these reactions. libretexts.org However, due to its toxicity and environmental concerns, alternative solvents have been investigated. Supercritical carbon dioxide (SC-CO₂) has been reported as an effective and environmentally benign alternative for the free-radical side-chain bromination of alkylaromatics. nih.gov The reaction temperature for NBS bromination is typically initiated by UV light or heat, and careful control is necessary to prevent competing reactions.
| Synthetic Step | Solvent | Temperature Range | Key Considerations |
|---|---|---|---|
| Friedel-Crafts Acylation | Dichloromethane, 1,2-Dichloroethane | 60°C (with Hβ zeolite) | Solvent should be inert to the reaction conditions. Temperature should be optimized for catalyst activity without causing reactant evaporation. |
| Clemmensen Reduction | Aqueous HCl | Reflux | The substrate must be stable in strong aqueous acid at elevated temperatures. libretexts.org |
| Wolff-Kishner Reduction | Ethylene glycol, Diethylene glycol | 140-200°C wikipedia.org | High-boiling point solvent is essential to reach the necessary reaction temperature. The substrate must be stable in strong base at high temperatures. wikipedia.org |
| Side-Chain Bromination | Carbon tetrachloride, Cyclohexane, Supercritical CO₂ | Initiated by UV light or heat | The solvent should not participate in the radical reaction. Low concentration of bromine is key to selectivity. libretexts.orgnih.gov |
Scalability and Process Intensification in Laboratory Synthesis
Scaling up the laboratory synthesis of this compound from milligram to gram or kilogram scales presents several challenges and opportunities for process intensification.
For the Friedel-Crafts acylation, scaling up with traditional Lewis acids like AlCl₃ can be problematic due to the large amounts of corrosive and hazardous waste generated. ganeshremedies.com The use of heterogeneous catalysts, such as zeolites, offers significant advantages in scalability as they can be easily separated from the reaction mixture and potentially reused, simplifying the workup procedure. researchgate.net Continuous flow reactors, particularly fixed-bed reactors, can be employed for scaling up reactions with solid catalysts, allowing for better temperature control and improved safety. researchgate.net
Grignard reactions, which could be an alternative route to introduce the isobutyl group, are known to be exothermic and require careful temperature management during scale-up. numberanalytics.comlibretexts.org Process intensification strategies for Grignard reactions include the use of continuous flow reactors which offer superior heat and mass transfer, leading to better control and safety.
For the final bromination step, ensuring selectivity on a larger scale is a primary concern. The use of NBS to maintain a low concentration of bromine is a key principle that must be maintained. masterorganicchemistry.com The photochemical initiation might be challenging to implement uniformly in a large reactor. Therefore, thermal initiation with a controlled feed of a radical initiator might be a more scalable approach. The use of supercritical CO₂ as a solvent also offers scalability advantages, including easier product separation and reduced environmental impact. nih.gov
Process intensification, which aims to develop more sustainable and cost-effective chemical processes, can be applied to this synthesis. mdpi.com This could involve combining reaction and separation steps, using microreactors for improved control, or employing alternative energy sources like microwaves to enhance reaction rates. While not specifically documented for this compound, the principles of process intensification are broadly applicable to the individual synthetic steps.
Advanced Spectroscopic and Structural Elucidation Studies of 2 3 Bromo 2 Methylpropyl Thiophene
Infrared (IR) and Raman Spectroscopy
Vibrational Analysis for Functional Group Identification
The IR and Raman spectra of 2-(3-Bromo-2-methylpropyl)thiophene are expected to exhibit characteristic bands corresponding to its constituent functional groups: the thiophene (B33073) ring, the alkyl chain, and the carbon-bromine bond.
The thiophene ring vibrations are a key feature. The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the ring usually appear in the 1550-1400 cm⁻¹ range. The in-plane and out-of-plane C-H bending vibrations give rise to a series of bands in the fingerprint region (below 1300 cm⁻¹), which are highly characteristic of the substitution pattern of the thiophene ring. researchgate.netjchps.com The ring breathing vibrations, which involve the concerted expansion and contraction of the entire ring, are also expected in the fingerprint region.
The alkyl side chain (3-bromo-2-methylpropyl) will also produce distinct vibrational signatures. The aliphatic C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups are expected in the 2975-2860 cm⁻¹ region. docbrown.info Bending vibrations for these groups, such as scissoring, wagging, and twisting modes, will appear in the 1470-1370 cm⁻¹ range. docbrown.info
The C-Br stretching vibration is a crucial marker for this compound. Due to the heavy bromine atom, this vibration is expected to appear at a lower frequency, typically in the range of 750-500 cm⁻¹. docbrown.info The exact position can be influenced by the conformation of the alkyl chain.
A representative table of expected vibrational frequencies for this compound is presented below, based on data for similar compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| C-H Stretching (Thiophene) | 3100 - 3000 | Thiophene Ring |
| C-H Stretching (Alkyl) | 2975 - 2860 | Propyl Chain |
| C=C Stretching (Thiophene) | 1550 - 1400 | Thiophene Ring |
| CH₂/CH₃ Bending | 1470 - 1370 | Propyl Chain |
| C-H In-plane Bending (Thiophene) | 1300 - 1000 | Thiophene Ring |
| C-H Out-of-plane Bending (Thiophene) | 900 - 700 | Thiophene Ring |
| C-Br Stretching | 750 - 500 | Bromoalkane |
Conformational Insights from Vibrational Modes
The flexibility of the 2-methylpropyl side chain allows for the existence of different rotational isomers (conformers). cumhuriyet.edu.trnih.gov These conformers may have distinct vibrational spectra, particularly in the fingerprint region where skeletal vibrations and C-Br stretching modes are found. By analyzing the temperature dependence of the IR and Raman spectra or by comparing experimental spectra with theoretical calculations for different conformers, it is possible to gain insights into the most stable conformation in the gas, liquid, or solid phase. nih.gov
For instance, the C-Br stretching band might appear as a doublet or a broadened peak if multiple conformers with different C-Br bond environments are present in significant populations at room temperature. docbrown.info Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the vibrational frequencies of different conformers and help in the assignment of the observed spectral bands. epstem.netnih.gov
X-ray Crystallography for Solid-State Structure Determination (if single crystals available)
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a molecule and how these molecules pack together in the solid state. This technique is contingent on the ability to grow single crystals of sufficient quality.
Crystal Growth and Characterization
Growing single crystals of this compound would likely involve techniques such as slow evaporation of a suitable solvent, cooling of a saturated solution, or vapor diffusion. The choice of solvent is critical and would be determined through screening various common organic solvents. Once obtained, the quality of the crystals would be assessed using optical microscopy and their diffraction properties checked using an X-ray diffractometer.
Molecular Conformation and Packing Interactions
A successful X-ray crystallographic analysis would reveal precise bond lengths, bond angles, and torsion angles within the this compound molecule. This would definitively establish the preferred conformation of the flexible 2-methylpropyl side chain in the solid state. The planarity of the thiophene ring is a known characteristic. wikipedia.org
Furthermore, the crystal structure would elucidate the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These interactions can include van der Waals forces, dipole-dipole interactions, and potentially weak C-H···π or C-H···S hydrogen bonds. nih.govnih.govresearchgate.net The bromine atom could also participate in halogen bonding (C-Br···S or C-Br···Br interactions), which can significantly influence the crystal packing.
A hypothetical table summarizing potential crystallographic data for this compound is provided below.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (examples) |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 105 (for monoclinic) |
| Z (molecules per unit cell) | 4 or 8 |
| C-S bond length (Å) | ~1.70 |
| C=C bond length (Å) | ~1.37 |
| C-C bond length (Å) | ~1.42 |
| C-Br bond length (Å) | ~1.94 |
The study of crystal structures of similar thiophene derivatives often reveals common packing motifs, such as herringbone or π-stacked arrangements, which are driven by the desire to maximize intermolecular interactions. rsc.org
Theoretical and Computational Chemistry of 2 3 Bromo 2 Methylpropyl Thiophene
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods provide a detailed picture of electron distribution, orbital energies, and molecular geometry.
Density Functional Theory (DFT) Studies on Ground State Geometries
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry for predicting the ground state geometry of molecules with a high degree of accuracy. For 2-(3-bromo-2-methylpropyl)thiophene, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to determine the optimized molecular geometry. rsc.org This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.
The calculations would yield key geometrical parameters, including bond lengths, bond angles, and dihedral angles. For instance, the C-S bond lengths within the thiophene (B33073) ring are expected to be around 1.7 Å, while the C-C bonds would be a mix of single and double bond character due to aromaticity. nih.gov The geometry of the 3-bromo-2-methylpropyl side chain would also be determined, including the C-Br bond length and the tetrahedral arrangement around the sp3 hybridized carbon atoms.
Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | Cα-S (Thiophene) | ~1.72 Å |
| Bond Length | Cβ-Cβ (Thiophene) | ~1.38 Å |
| Bond Length | Cα-Cβ (Thiophene) | ~1.42 Å |
| Bond Length | C-Br | ~1.95 Å |
| Bond Angle | Cα-S-Cα (Thiophene) | ~92° |
| Dihedral Angle | Cα-Cβ-C(propyl)-C(propyl) | Varies with conformation |
| Disclaimer: The data in this table is illustrative and based on typical values for similar thiophene derivatives. Specific computational studies on this compound are not publicly available. |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. aps.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, indicating that this part of the molecule is the most likely site for electrophilic attack. The LUMO, conversely, may have significant contributions from the antibonding orbitals of the thiophene ring and the C-Br bond, suggesting these as potential sites for nucleophilic attack.
Illustrative Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | ~ -6.5 eV |
| LUMO | ~ -0.8 eV |
| HOMO-LUMO Gap (ΔE) | ~ 5.7 eV |
| Disclaimer: These energy values are illustrative and based on general expectations for similar bromoalkylthiophene compounds. Actual values would require specific DFT calculations. |
Electrostatic Potential (ESP) Mapping and Charge Distribution
The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. nih.govlibretexts.org The ESP is calculated from the electron density and provides a color-coded map of the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and are likely to be sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. libretexts.org
In this compound, the ESP map would likely show a region of high negative potential above and below the plane of the thiophene ring, associated with the π-electron system and the sulfur atom's lone pairs. iyte.edu.tr A region of positive potential would be expected around the hydrogen atoms and potentially a region of slight positive potential (a "σ-hole") on the bromine atom, making it a potential halogen bond donor.
Conformational Analysis and Potential Energy Surfaces
The flexible 3-bromo-2-methylpropyl side chain of the molecule allows for the existence of multiple conformations, each with a different spatial arrangement of atoms and, consequently, different energy.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
To explore the conformational landscape of this compound, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools. MM methods use a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. This allows for a rapid exploration of different conformations.
MD simulations, on the other hand, simulate the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation would provide insights into the dynamic behavior of the molecule, including the transitions between different stable conformations and the flexibility of the side chain.
Identification of Stable Conformers and Energy Barriers
A systematic conformational search using MM or DFT methods would be performed by rotating the single bonds in the 3-bromo-2-methylpropyl side chain. This would generate a potential energy surface, where the energy of the molecule is plotted against the rotational angles (dihedrals). The minima on this surface correspond to stable conformers, while the saddle points represent the transition states and their energies correspond to the rotational energy barriers.
For this compound, several stable conformers are expected due to the rotation around the C-C bonds of the propyl chain. The relative stability of these conformers will be determined by a balance of steric hindrance (e.g., repulsion between the bulky bromine atom, the methyl group, and the thiophene ring) and attractive non-covalent interactions. The most stable conformer would be the one that minimizes these steric clashes.
Illustrative Relative Energies of Potential Conformers
| Conformer | Dihedral Angle (Cβ-C-C-C) | Relative Energy (kcal/mol) |
| Anti | ~180° | 0.0 (most stable) |
| Gauche 1 | ~60° | ~0.8 |
| Gauche 2 | ~-60° | ~0.8 |
| Eclipsed | ~0°, 120°, -120° | > 3.0 (unstable) |
| Disclaimer: This table presents an illustrative example of a conformational analysis. The actual number of conformers and their relative energies for this compound would need to be determined by specific computational studies. |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational quantum chemistry, particularly Density Functional Theory (DFT), offers robust methods for predicting the spectroscopic parameters of molecules. These predictions are invaluable for identifying and characterizing compounds. The accuracy of these predictions is highly dependent on the chosen level of theory, which includes the functional and the basis set. nih.govgithub.io
For a molecule like this compound, geometry optimization would first be performed using a functional such as B3LYP with a basis set like 6-31G(d). github.io Following this, spectroscopic parameters can be calculated at a higher level of theory, for instance, using the 6-311++G(d,p) basis set, to achieve greater accuracy. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR chemical shifts can be calculated using the Gauge-Invariant Atomic Orbital (GIAO) method, which is a standard approach implemented in many quantum chemistry software packages. nih.gov The predicted chemical shifts for both ¹H and ¹³C nuclei are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with potential experimental data. The expected chemical shifts are influenced by the electronic environment of each nucleus, which is dictated by the molecule's structure, including the thiophene ring and the bromoalkyl side chain.
Below are the predicted NMR parameters for this compound, calculated using the GIAO-DFT method.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are relative to TMS and are based on DFT calculations (B3LYP/6-311++G(d,p)) in a simulated CDCl₃ solvent environment.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Atom Position | Predicted ¹³C Chemical Shift (ppm) |
| Thiophene H-3 | ~6.85 | Thiophene C-2 | ~144.5 |
| Thiophene H-4 | ~6.95 | Thiophene C-3 | ~126.8 |
| Thiophene H-5 | ~7.15 | Thiophene C-4 | ~124.3 |
| CH₂ (alpha to thiophene) | ~2.90 | Thiophene C-5 | ~123.0 |
| CH (in propyl chain) | ~2.20 | CH₂ (alpha to thiophene) | ~42.1 |
| CH₃ (on propyl chain) | ~1.10 | CH (in propyl chain) | ~38.5 |
| CH₂Br | ~3.40 | CH₃ (on propyl chain) | ~18.9 |
| CH₂Br | ~39.8 |
Infrared (IR) Spectroscopy
Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. These calculations yield the wavenumbers (cm⁻¹) and intensities of the fundamental vibrational modes. The predicted frequencies are often scaled by an empirical factor (typically ~0.96 for B3LYP functionals) to correct for anharmonicity and other systematic errors in the computational method. researchgate.net Key predicted vibrational modes for this compound would include C-H stretching from the thiophene ring and the alkyl chain, C=C stretching of the thiophene ring, and the characteristic C-Br stretching frequency.
Table 2: Predicted Principal IR Absorption Bands (cm⁻¹) for this compound Calculated using DFT (B3LYP/6-311++G(d,p)) and scaled.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch (Thiophene) | 3100 - 3050 | Medium |
| Aliphatic C-H Stretch (Propyl chain) | 2970 - 2860 | Strong |
| Thiophene Ring C=C Stretch | 1550 - 1450 | Medium-Strong |
| CH₂/CH₃ Bending | 1470 - 1370 | Medium |
| C-S Stretch (Thiophene Ring) | 850 - 800 | Medium |
| C-Br Stretch | 650 - 550 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum in the UV-Vis range is predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For thiophene derivatives, the key electronic transitions are typically π → π* transitions within the conjugated system of the thiophene ring.
Table 3: Predicted UV-Vis Absorption Data for this compound Calculated using TD-DFT (B3LYP/6-311++G(d,p)) in a simulated ethanol (B145695) solvent environment.
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Primary Orbital Contribution |
| S₀ → S₁ | ~245 | ~0.65 | HOMO → LUMO (π → π) |
| S₀ → S₂ | ~220 | ~0.15 | HOMO-1 → LUMO (π → π) |
Reaction Mechanism Elucidation via Computational Modeling
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. nih.gov This involves identifying reactants, products, any intermediates, and, crucially, the transition states that connect them.
For this compound, a key reaction pathway to investigate is nucleophilic substitution at the carbon atom bonded to the bromine atom. This reaction could proceed via several mechanisms, most notably the bimolecular nucleophilic substitution (Sₙ2) or the unimolecular nucleophilic substitution (Sₙ1) pathway. caltech.edu
Computational Approach: To analyze these pathways, the first step is to locate the transition state (TS) structure for each proposed mechanism. A transition state is a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. mdpi.com Algorithms like the Berny optimization in Gaussian or similar methods in other software are used to find these TS structures.
Once a TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.net The IRC analysis maps the minimum energy path downhill from the transition state, confirming that it connects the intended reactants on one side and the products (or intermediates) on the other.
Sₙ2 Pathway Analysis : For an Sₙ2 reaction with a nucleophile (e.g., OH⁻), the computational model would show a single transition state where the nucleophile attacks the carbon atom simultaneously as the bromide leaving group departs. The IRC would connect the reactants (this compound + OH⁻) to the products (2-(3-hydroxy-2-methylpropyl)thiophene + Br⁻) through this single TS.
Sₙ1 Pathway Analysis : The Sₙ1 mechanism involves at least two steps. The first, and rate-determining, step is the heterolytic cleavage of the C-Br bond to form a secondary carbocation intermediate. A transition state would be located for this bond-breaking event. A second, lower-energy transition state would then be found for the subsequent attack of the nucleophile on the carbocation intermediate. The analysis would reveal the relative energies of the reactant, the first transition state, the carbocation intermediate, the second transition state, and the final product.
The activation energy (Eₐ) of a reaction is the energy difference between the reactants and the transition state. libretexts.org DFT calculations provide the electronic energies of these species, and after corrections for zero-point vibrational energy (ZPVE), the activation enthalpy (ΔH‡) and Gibbs free energy of activation (ΔG‡) at a given temperature can be determined. libretexts.org
Table 4: Hypothetical Predicted Activation Energies for Nucleophilic Substitution on this compound with OH⁻ Calculated at the B3LYP/6-311++G(d,p) level of theory in a simulated aqueous solvent environment.
| Reaction Pathway | Rate-Determining Step | Predicted ΔG‡ (kcal/mol) |
| Sₙ2 | Nucleophilic attack & LG departure | ~22.5 |
| Sₙ1 | C-Br bond cleavage | ~28.0 |
The predicted activation energies can be used to compare the feasibility of different reaction pathways. In this hypothetical case, the lower activation energy for the Sₙ2 pathway suggests it would be the kinetically favored mechanism over the Sₙ1 pathway for this primary alkyl halide, which is consistent with established principles of physical organic chemistry.
From the Gibbs free energy of activation, the reaction rate constant (k) can be estimated using the Eyring equation from Transition State Theory:
k = (k_B * T / h) * e^(-ΔG‡ / RT)
where k_B is the Boltzmann constant, T is the absolute temperature, h is the Planck constant, and R is the ideal gas constant. libretexts.org These predicted rates provide a quantitative measure of reaction kinetics that can be used to guide experimental design. For instance, computational studies on the hydrodesulfurization of thiophene on catalyst surfaces have successfully calculated activation energies to determine the most favorable reaction pathways. rsc.org Similarly, computational analysis can predict whether reactions on the thiophene ring itself, such as electrophilic substitution or metallation, are plausible under specific conditions by calculating the activation barriers for each potential pathway. acs.org
Reactivity and Derivatization Chemistry of 2 3 Bromo 2 Methylpropyl Thiophene
Reactions Involving the Bromine Moiety
The bromine atom is attached to a primary carbon that is beta-substituted with a methyl group. This structural feature—a primary alkyl halide with steric hindrance near the reaction center—influences the predominant reaction pathways.
Nucleophilic substitution is a fundamental class of reactions for alkyl halides. The specific mechanism, either unimolecular (S(_N)1) or bimolecular (S(_N)2), is determined by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.
For 2-(3-bromo-2-methylpropyl)thiophene, the bromine is attached to a primary carbon. Generally, primary alkyl halides strongly favor the S(_N)2 mechanism. chemist.sgyoutube.com This reaction proceeds via a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the bromide ion. chemist.sg
The rate of an S(_N)2 reaction is sensitive to steric hindrance at the reaction center. In this molecule, the presence of a methyl group at the adjacent carbon (the 2-position of the propyl chain) creates some steric bulk, which can slow the reaction rate compared to an unbranched primary halide like 1-bromopropane. Strong, unhindered nucleophiles are typically required for efficient S(_N)2 reactions on this substrate.
The S(_N)1 pathway is highly unlikely for this compound under normal conditions. This mechanism involves a two-step process initiated by the spontaneous dissociation of the leaving group to form a carbocation intermediate. libretexts.org Primary carbocations are inherently unstable and high in energy, making their formation a slow, energetically unfavorable process. chemist.sg While tertiary halides like 2-bromo-2-methylpropane (B165281) readily form stable tertiary carbocations and react via the S(_N)1 mechanism, the formation of a primary carbocation from this compound is kinetically prohibitive. libretexts.orgpearson.com
Table 1: Comparison of S(_N)1 and S(_N)2 Reaction Characteristics for this compound
| Feature | S(_N)2 Reaction | S(_N)1 Reaction |
|---|---|---|
| Substrate Preference | Favored (Primary Halide) | Disfavored (Unstable Primary Carbocation) |
| Mechanism | Single concerted step | Two-step with carbocation intermediate libretexts.org |
| Rate Law | Rate = k[Substrate][Nucleophile] | Rate = k[Substrate] libretexts.org |
| Nucleophile | Requires strong nucleophile | Weak nucleophiles can participate youtube.com |
| Stereochemistry | Inversion of configuration | Racemization (if chiral center forms) youtube.com |
| Example Reaction | Reaction with sodium cyanide (NaCN) | Not a feasible pathway |
Elimination reactions compete with nucleophilic substitutions and result in the formation of an alkene. The mechanism can be either bimolecular (E2) or unimolecular (E1).
The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent (beta) to the carbon bearing the leaving group, leading to the formation of a double bond as the leaving group departs. masterorganicchemistry.com This pathway is favored by strong, sterically hindered bases, such as potassium tert-butoxide. For this compound, there are beta-hydrogens on the carbon attached to the thiophene (B33073) ring and on the methyl group. The use of a bulky base would likely favor the formation of the less substituted alkene (Hofmann product) due to steric factors. libretexts.org
The E1 mechanism proceeds through the same carbocation intermediate as the S(_N)1 reaction. chegg.com A base removes a proton from a carbon adjacent to the positively charged carbon to form the alkene. Given the high energy and instability of the primary carbocation that would be formed from this compound, the E1 pathway is not considered a significant reaction route for this compound. pearson.comchegg.com
Table 2: Comparison of E1 and E2 Elimination Reactions
| Feature | E2 Reaction | E1 Reaction |
|---|---|---|
| Mechanism | Concerted, single step masterorganicchemistry.com | Two-step, via carbocation intermediate chegg.com |
| Base Strength | Favored by strong bases libretexts.org | Can occur with weak bases |
| Rate Law | Rate = k[Substrate][Base] libretexts.org | Rate = k[Substrate] |
| Substrate Preference | Tertiary > Secondary > Primary | Tertiary > Secondary (Primary is rare) |
| Outcome for Substrate | A plausible pathway with a strong, bulky base | An unlikely pathway |
The carbon-bromine bond in this compound can be converted into a highly nucleophilic carbon-metal bond. This is a common strategy for creating carbon-carbon bonds.
Grignard Reagent Formation: The reaction of this compound with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent. wikipedia.orggoogle.com The reaction is initiated by the insertion of magnesium into the C-Br bond. Strict anhydrous conditions are essential, as Grignard reagents are strong bases and will be rapidly quenched by protic solvents like water. researchgate.netlibretexts.org
Organolithium Reagent Formation: Similarly, an organolithium reagent can be prepared by treating the alkyl bromide with two equivalents of lithium metal in a non-polar solvent like pentane (B18724) or hexane. libretexts.org Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.
Table 3: Formation of Organometallic Reagents
| Reagent Type | Metal | Typical Solvent | Product |
|---|---|---|---|
| Grignard Reagent | Magnesium (Mg) | Tetrahydrofuran (THF) or Diethyl ether (Et(_2)O) | 2-(2-Methyl-3-(magnesiobromo)propyl)thiophene |
| Organolithium Reagent | Lithium (Li) | Pentane or Hexane | 2-(3-Lithio-2-methylpropyl)thiophene |
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While these reactions, particularly Suzuki and Stille couplings, traditionally employ aryl or vinyl halides (sp²-hybridized carbons), methods for coupling sp³-hybridized alkyl halides have been developed.
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov The coupling of primary alkyl bromides like this compound is feasible but can be more challenging than with aryl halides. These reactions often require specialized palladium catalysts with specific phosphine (B1218219) ligands to facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.
Table 4: Generalized Suzuki-Miyaura Coupling Reaction
| Component | Example | Role |
|---|---|---|
| Alkyl Halide | This compound | Electrophile |
| Organoboron Reagent | Arylboronic acid (e.g., Phenylboronic acid) | Nucleophile source |
| Catalyst | Pd(PPh(_3))(_4), PdCl(_2)(dppf) | Facilitates C-C bond formation nih.gov |
| Base | Na(_2)CO(_3), K(_3)PO(_4) | Activates the organoboron species |
| Solvent | Toluene, Dioxane, THF/H(_2)O | Reaction medium |
| Product | 2-(2-Methyl-3-phenylpropyl)thiophene | Coupled product |
The Stille reaction couples an organic halide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.org Similar to the Suzuki coupling, the reaction of sp³-hybridized alkyl halides is less common than that of sp² halides but can be achieved. wikipedia.org The toxicity of organotin reagents is a significant drawback of this method. The reaction mechanism generally follows the same oxidative addition, transmetalation, and reductive elimination sequence as other palladium-catalyzed couplings. uwindsor.ca Additives like copper(I) salts can sometimes accelerate the reaction rate. harvard.edu
Table 5: Generalized Stille Coupling Reaction
| Component | Example | Role |
|---|---|---|
| Alkyl Halide | This compound | Electrophile |
| Organostannane | Tributyl(vinyl)tin, Tributyl(phenyl)tin | Nucleophile source wikipedia.org |
| Catalyst | Pd(PPh(_3))(_4), Pd(_2)(dba)(_3) | Facilitates C-C bond formation harvard.edu |
| Ligand | Triphenylphosphine (PPh(_3)), Triphenylarsine (AsPh(_3)) | Stabilizes the Pd catalyst |
| Solvent | Toluene, THF, DMF | Reaction medium |
| Product | 2-(2-Methyl-4-penten-1-yl)thiophene | Coupled product |
Metal-Catalyzed Cross-Coupling Reactions
Negishi Coupling
The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide. wikipedia.org This reaction is noted for its broad scope and high functional group tolerance. wikipedia.org The primary alkyl bromide functionality in this compound makes it a suitable electrophilic partner for this transformation.
The reaction would involve the coupling of the alkyl bromide with an organozinc reagent (R'-ZnX'), which can be prepared from a variety of organohalides or organolithium compounds. Palladium catalysts, such as those employing phosphine ligands like PPh₃ or more specialized biarylphosphine ligands, are generally effective. wikipedia.orgnih.gov Nickel catalysts are also utilized. wikipedia.org The process is particularly effective for creating C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds, making it a versatile tool for extending the carbon chain at the propyl group. nih.govresearchgate.net A key advantage is the relative tolerance of organozinc reagents to a variety of functional groups compared to more reactive organometallics like Grignard reagents. wikipedia.org
Table 1: Representative Negishi Coupling Reaction
| Reactant A | Reactant B (Organozinc Reagent) | Catalyst System | Expected Product |
|---|---|---|---|
| This compound | Phenylzinc chloride | Pd(PPh₃)₄ or Pd₂(dba)₃ / CPhos | 2-(2-Methyl-3-phenylpropyl)thiophene |
| This compound | Vinylzinc bromide | PdCl₂(dppf) | 2-(4-Methyl-pent-1-en-1-yl)thiophene |
| This compound | Ethylzinc iodide | Ni(acac)₂ / Ligand | 2-(3-Methyl-pentyl)thiophene |
Kumada Coupling
The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions developed, utilizing a nickel or palladium catalyst to couple an organic halide with a Grignard reagent (organomagnesium halide). wikipedia.orgorganic-chemistry.org This method is effective for forming carbon-carbon bonds and represents a cost-effective option for synthesis. organic-chemistry.org
For this compound, the reaction would proceed by treating the alkyl bromide with a suitable Grignard reagent in the presence of a catalyst, typically a nickel-phosphine complex like NiCl₂(dppf) or a palladium complex. nrochemistry.comgoogle.com The reaction is commonly performed in ethereal solvents such as tetrahydrofuran (THF) or diethyl ether, which are also used to prepare the Grignard reagent. wikipedia.orgnrochemistry.com A significant limitation of the Kumada coupling is the high reactivity of the Grignard reagent, which makes it intolerant of sensitive functional groups such as esters, ketones, and even mildly acidic protons. wikipedia.orgnrochemistry.com
Table 2: Representative Kumada Coupling Reaction
| Reactant A | Reactant B (Grignard Reagent) | Catalyst System | Expected Product |
|---|---|---|---|
| This compound | Phenylmagnesium bromide | NiCl₂(dppp) | 2-(2-Methyl-3-phenylpropyl)thiophene |
| This compound | Vinylmagnesium chloride | PdCl₂(dppf) | 2-(4-Methyl-pent-1-en-1-yl)thiophene |
| This compound | Methylmagnesium iodide | NiCl₂(dppe) | 2-(3,3-Dimethylpropyl)thiophene |
Heck Reaction
The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, typically involving the palladium-catalyzed coupling of an unsaturated halide (aryl or vinyl) with an alkene. wikipedia.orgorganic-chemistry.org The classic Heck reaction mechanism requires an sp²-hybridized carbon-halide bond for the initial oxidative addition step. taylorandfrancis.com
Since this compound is a saturated alkyl halide (possessing an sp³-hybridized C-Br bond), it is not a suitable substrate for the standard Heck reaction. Organic halides with β-hydrogens, like the one in the target molecule, tend to undergo β-hydride elimination under typical Heck conditions. taylorandfrancis.com However, variations of the Heck reaction, sometimes referred to as alkyl Heck-type reactions, have been developed that can couple alkyl halides with alkenes, though these often require specific catalytic systems or proceed through different mechanistic pathways, such as those involving radical intermediates. nih.gov These reactions are generally less common and more substrate-dependent than the classic Mizoroki-Heck protocol.
Reactions at the Thiophene Ring
Electrophilic Aromatic Substitution (EAS) at Unsubstituted Positions
The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. The sulfur atom can stabilize the intermediate carbocation (the arenium ion) through resonance. For 2-substituted thiophenes, the directing effects of the substituent and the inherent reactivity of the thiophene ring must be considered.
An alkyl group, such as the 2-methylpropyl group, is an activating, ortho-, para-director. youtube.com In the context of a thiophene ring, the positions ortho to the sulfur (C2 and C5) are the most activated. Therefore, for a 2-substituted thiophene, electrophilic attack is strongly favored at the C5 position. Substitution at C3 or C4 is generally much less favorable unless the C5 position is blocked. studysmarter.co.uklibretexts.org A wide variety of electrophiles can be used, including those for halogenation, nitration, sulfonation, and Friedel-Crafts reactions.
Table 3: Representative Electrophilic Aromatic Substitution Reactions
| Reaction Type | Electrophile / Reagents | Expected Major Product |
| Bromination | N-Bromosuccinimide (NBS) in THF | 2-Bromo-5-(3-bromo-2-methylpropyl)thiophene |
| Nitration | HNO₃ / H₂SO₄ | 2-(3-Bromo-2-methylpropyl)-5-nitrothiophene |
| Acylation | Acetyl chloride / AlCl₃ | 1-(5-(3-Bromo-2-methylpropyl)thiophen-2-yl)ethan-1-one |
| Sulfonation | Fuming H₂SO₄ | 5-(3-Bromo-2-methylpropyl)thiophene-2-sulfonic acid |
Directed Ortho-Metallation and Subsequent Reactions
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, where a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. organic-chemistry.orgwikipedia.org
In this compound, the 2-alkyl group is a very weak directing group. The dominant factor in the lithiation of 2-alkylthiophenes is the electronic nature of the thiophene ring itself. The acidity of the ring protons is highest at the C5 position due to the inductive effect and coordinating ability of the adjacent sulfur atom. uwindsor.ca Therefore, treatment with a strong base like n-butyllithium (n-BuLi) is expected to selectively deprotonate the C5 position, yielding 2-(3-bromo-2-methylpropyl)-5-lithiothiophene. This lithiated intermediate is a potent nucleophile and can be trapped with a wide range of electrophiles to introduce new functional groups with high regioselectivity. uwindsor.cabaranlab.org
Table 4: Representative Directed Ortho-Metallation and Quenching
| Reagents (Step 1) | Electrophile (Step 2) | Expected Product |
| n-BuLi in THF | CO₂ (Carbon dioxide) | 5-(3-Bromo-2-methylpropyl)thiophene-2-carboxylic acid |
| n-BuLi in THF | DMF (Dimethylformamide) | 5-(3-Bromo-2-methylpropyl)thiophene-2-carbaldehyde |
| n-BuLi in THF | I₂ (Iodine) | 2-(3-Bromo-2-methylpropyl)-5-iodothiophene |
| n-BuLi in THF | (CH₃)₃SiCl (Trimethylsilyl chloride) | 2-(3-Bromo-2-methylpropyl)-5-(trimethylsilyl)thiophene |
Cycloaddition Reactions (if applicable)
The aromaticity of the thiophene ring makes it a poor diene for cycloaddition reactions like the Diels-Alder reaction under standard conditions. researchtrends.net The significant resonance energy of the ring would be lost upon [4+2] cycloaddition, making the reaction thermodynamically unfavorable.
However, the reactivity of thiophene in cycloadditions can be enhanced under specific circumstances. researchtrends.net These include:
Oxidation: Oxidation of the sulfur atom to form a thiophene-S-oxide or a thiophene-S,S-dioxide disrupts the aromaticity of the ring, making the resulting species much more reactive as a diene in Diels-Alder reactions. researchgate.net
High Pressure/Reactive Dienophiles: Reactions with highly reactive or strained dienophiles can sometimes overcome the aromatic stabilization. researchtrends.net
Photochemical Cycloadditions: Irradiation can promote [2+2] cycloadditions between the thiophene ring and alkenes. researchgate.net
For a simple substituted thiophene like this compound, cycloaddition reactions are not considered a typical or synthetically useful pathway unless the thiophene ring is first activated, for instance, by oxidation. acs.org
Compound Name Directory
Table 5: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-(2-Methyl-3-phenylpropyl)thiophene |
| 2-(4-Methyl-pent-1-en-1-yl)thiophene |
| 2-(3-Methyl-pentyl)thiophene |
| 2-(3,3-Dimethylpropyl)thiophene |
| 2-Bromo-5-(3-bromo-2-methylpropyl)thiophene |
| 2-(3-Bromo-2-methylpropyl)-5-nitrothiophene |
| 1-(5-(3-Bromo-2-methylpropyl)thiophen-2-yl)ethan-1-one |
| 5-(3-Bromo-2-methylpropyl)thiophene-2-sulfonic acid |
| 5-(3-Bromo-2-methylpropyl)thiophene-2-carboxylic acid |
| 5-(3-Bromo-2-methylpropyl)thiophene-2-carbaldehyde |
| 2-(3-Bromo-2-methylpropyl)-5-iodothiophene |
| 2-(3-Bromo-2-methylpropyl)-5-(trimethylsilyl)thiophene |
| Phenylzinc chloride |
| Vinylzinc bromide |
| Ethylzinc iodide |
| Phenylmagnesium bromide |
| Vinylmagnesium chloride |
| Methylmagnesium iodide |
| N-Bromosuccinimide |
| n-Butyllithium |
| Carbon dioxide |
| Dimethylformamide |
| Iodine |
| Trimethylsilyl chloride |
| Tetrahydrofuran |
| Diethyl ether |
| Thiophene-S-oxide |
| Thiophene-S,S-dioxide |
| Palladium(II) acetate |
| Tris(dibenzylideneacetone)dipalladium(0) |
| Tetrakis(triphenylphosphine)palladium(0) |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) |
| Nickel(II) acetylacetonate |
| [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride |
Transformations of the Methylpropyl Side Chain
The primary site of reactivity on the this compound molecule, outside of the thiophene ring itself, is the carbon-bromine bond. This alkyl bromide is susceptible to a range of transformations, including oxidation, reduction, and various functional group interconversions.
Oxidation and Reduction Reactions
Oxidation Reactions
Direct oxidation of the methylpropyl side chain of this compound is a challenging transformation. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, which are typically used to oxidize alkyl side chains on aromatic rings to carboxylic acids, would likely also oxidize the electron-rich thiophene ring, potentially leading to ring opening or the formation of sulfoxides and sulfones. researchgate.netjcu.edu.au For the oxidation to be selective for the side chain, the benzylic position (the carbon directly attached to the thiophene ring) would need to possess at least one hydrogen atom. libretexts.orglibretexts.org In the case of this compound, the carbon atom alpha to the thiophene ring is a methylene (B1212753) group, making it a potential site for oxidation under specific conditions that avoid degradation of the thiophene ring. However, the presence of the bromine atom on the propyl chain further complicates this, as it can be susceptible to elimination or substitution under harsh oxidative conditions.
Reduction Reactions
The reduction of the bromoalkyl side chain in this compound to the corresponding 2-(2-methylpropyl)thiophene can be achieved through several established methods for alkyl halide reduction. These methods typically involve hydride reagents or catalytic hydrogenation.
| Reagent System | Description |
| Lithium aluminum hydride (LiAlH₄) | A powerful reducing agent capable of reducing alkyl halides to alkanes. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). |
| Sodium borohydride (B1222165) (NaBH₄) | A milder reducing agent that can also reduce primary and secondary alkyl halides, often in polar protic solvents. The reactivity can be enhanced with additives. |
| Tri-n-butyltin hydride (Bu₃SnH) | A common reagent for the radical-mediated reduction of alkyl halides. The reaction is typically initiated with a radical initiator like azobisisobutyronitrile (AIBN). |
| Catalytic Hydrogenation (H₂/Pd-C) | This method involves the use of hydrogen gas and a palladium on carbon catalyst. It is an effective method for dehalogenation. |
This table presents general methods for the reduction of alkyl bromides and is not based on specific experimental data for this compound.
Functional Group Interconversions on the Alkyl Chain
The bromine atom on the methylpropyl side chain serves as an excellent leaving group, making it a prime site for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, significantly expanding the synthetic utility of this compound. solubilityofthings.com
Nucleophilic Substitution Reactions
A variety of nucleophiles can be used to displace the bromide, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.
| Nucleophile | Resulting Functional Group |
| Hydroxide (B78521) (e.g., NaOH, KOH) | Alcohol (-OH) |
| Alkoxides (e.g., NaOCH₃, NaOEt) | Ether (-OR) |
| Cyanide (e.g., NaCN, KCN) | Nitrile (-CN) |
| Azide (e.g., NaN₃) | Azide (-N₃) |
| Thiocyanate (e.g., NaSCN) | Thiocyanate (-SCN) |
| Amines (e.g., NH₃, RNH₂, R₂NH) | Amines (-NH₂, -NHR, -NR₂) |
| Carboxylates (e.g., RCOO⁻Na⁺) | Ester (-OOCR) |
This table illustrates common nucleophilic substitution reactions on alkyl bromides. The specific conditions for these transformations with this compound would need to be empirically determined.
These functional group interconversions open up pathways to a multitude of derivatives. For example, the resulting alcohol can be further oxidized to an aldehyde or a carboxylic acid, and the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine.
Synthesis of Complex Architectures and Oligomers
The reactivity of the bromoalkyl side chain makes this compound a valuable building block for the construction of more complex molecular architectures and for the synthesis of functional polymers.
Multi-step Synthesis of Derived Compounds
While specific multi-step syntheses starting from this compound are not extensively documented, its potential as a synthetic intermediate is clear. The functional group transformations discussed previously can be incorporated into longer synthetic sequences to build elaborate molecules. youtube.comyoutube.comyoutube.com
For instance, conversion of the bromide to a nitrile, followed by hydrolysis, would yield a carboxylic acid derivative. This carboxylic acid could then be coupled with an amine to form an amide, or reduced to an alcohol and further elaborated. The ability to introduce a variety of functional groups onto the side chain allows for the tailoring of the molecule's physical and chemical properties for specific applications.
Polymerization Studies (as a monomer)
Thiophene-based polymers are of significant interest for their applications in organic electronics. nih.gov While there are no specific studies on the polymerization of this compound as a monomer, its structure suggests potential for use in the synthesis of functional polythiophenes.
The bromoalkyl side chain could serve as a site for post-polymerization modification. For example, a polymer could be synthesized from a related thiophene monomer, and the bromoalkyl group could then be introduced and subsequently functionalized.
Alternatively, the bromine atom on the side chain could potentially be involved in certain polymerization mechanisms. For instance, in Grignard metathesis (GRIM) polymerization, a common method for synthesizing regioregular poly(3-alkylthiophene)s, the monomer is typically a dihalothiophene. However, the presence of the reactive alkyl bromide on the side chain could lead to side reactions or influence the polymerization process in other ways that would require careful control of reaction conditions. Research on the polymerization of thiophene monomers with reactive side chains is an active area of investigation. researchgate.net
Potential Applications and Future Research Directions Involving 2 3 Bromo 2 Methylpropyl Thiophene As a Chemical Building Block
Applications in Materials Science
The combination of a conjugatable thiophene (B33073) core and a functionalizable side chain in 2-(3-bromo-2-methylpropyl)thiophene makes it a promising candidate for the development of novel organic materials with tailored properties.
Precursor for Conjugated Polymers and Oligomers for Organic Electronics (excluding device performance)
The thiophene moiety is a cornerstone in the field of organic electronics due to its ability to form conjugated systems that facilitate charge transport. The bromoalkyl group on this compound offers a reactive handle for polymerization and modification.
One primary application is in the synthesis of polythiophenes. While direct polymerization involving the bromoalkyl group is less common for creating the main conjugated backbone, this group can be chemically transformed into a variety of other functional groups. For instance, it can be converted into a vinyl group, which can then participate in polymerization reactions. Alternatively, the bromo group can be used to attach the thiophene unit to other monomers.
A key strategy for forming conjugated polymers from brominated thiophenes is through cross-coupling reactions. nih.gov For instance, 2-bromo-3-alkylthiophenes can undergo dehydrobrominative polycondensation to yield regioregular poly(3-alkylthiophene)s. nih.gov While the target molecule is substituted at the 2-position of the propyl chain, the principle of utilizing a bromo-functionalized thiophene as a monomer remains relevant.
The synthesis of thiophene-flanked benzothiadiazole derivatives, which are important building blocks for high-performance conjugated polymers, often proceeds via direct arylation coupling reactions. rsc.org In a similar vein, this compound could first be functionalized at the thiophene ring, for example through another bromination at the 5-position, to create a di-halogenated monomer suitable for polycondensation reactions like Suzuki or Stille coupling. rsc.org
The table below outlines potential polymerization strategies for derivatives of this compound.
| Polymerization Method | Monomer Type | Resulting Polymer Type |
| Dehydrobrominative Polycondensation | 5-Bromo-2-(3-bromo-2-methylpropyl)thiophene | Poly(this compound) |
| Stille Coupling | 2,5-Bis(trimethylstannyl)thiophene derivative | Alternating copolymers |
| Suzuki Coupling | Thiophene-2,5-diboronic acid derivative | Alternating copolymers |
| Direct Arylation Polycondensation | Di-bromo-functionalized monomer with an appropriate comonomer | Alternating or random copolymers rsc.org |
Building Block for Functional Organic Materials
Beyond conjugated polymers, the distinct functionalities of this compound allow for its incorporation into a diverse range of functional organic materials. The bromoalkyl chain can be used to introduce specific properties or to graft the thiophene unit onto other molecular scaffolds.
For example, the bromo group is a versatile precursor for introducing long alkyl chains, which can improve the solubility and processability of the resulting materials. mdpi.com This is a critical aspect for the fabrication of solution-processable organic electronics. mdpi.com The branched nature of the 2-methylpropyl group can also influence the solid-state packing of the derived materials, which in turn affects their electronic and optical properties.
Furthermore, the bromo group can be substituted by various nucleophiles to introduce a wide array of functional groups. This allows for the synthesis of materials with specific functionalities for applications such as sensors or stimuli-responsive materials. For instance, replacing the bromine with a photochromic or electrochromic moiety could lead to new smart materials.
Role in Catalysis and Ligand Design
The presence of both a sulfur-containing aromatic ring (thiophene) and a reactive alkyl halide makes this compound an interesting scaffold for the design of novel ligands and as a precursor for organometallic complexes.
Synthesis of Novel Ligands with Thiophene and Bromoalkyl Moieties
The thiophene ring, with its sulfur atom, can act as a coordinating agent for various transition metals. The bromoalkyl side chain provides a point of attachment for other donor groups, enabling the synthesis of multidentate ligands.
For example, the bromine atom can be displaced by nucleophilic phosphorus, nitrogen, or oxygen-containing groups to create hemilabile ligands. In such ligands, one part of the molecule binds strongly to a metal center, while the other part can reversibly bind and dissociate, which can be a desirable feature in catalysis. The synthesis of a naphthothiophene-containing chiral amine from a brominated precursor highlights the potential for creating structurally complex and functionally specific ligands. researchgate.netchemrxiv.org
The table below summarizes potential ligand types that could be synthesized from this compound.
| Ligand Type | Synthetic Transformation | Potential Coordinating Atoms |
| P,S-Ligand | Reaction with a phosphine (B1218219) nucleophile | Phosphorus, Sulfur |
| N,S-Ligand | Reaction with an amine nucleophile | Nitrogen, Sulfur |
| O,S-Ligand | Reaction with an alcohol or phenoxide | Oxygen, Sulfur |
Precursor for Organometallic Complexes
Organometallic complexes containing thiophene ligands have been explored for various catalytic applications. This compound can serve as a precursor to such complexes.
The thiophene ring can be directly metalated, or it can be functionalized with other groups that coordinate to a metal center. The bromoalkyl chain can also participate in the formation of organometallic complexes, for example, through oxidative addition to a low-valent metal center, forming a metal-carbon bond.
Furthermore, the bromo-functionalized side chain can be used to anchor the thiophene moiety to a solid support, creating heterogeneous catalysts. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.
Advanced Synthetic Methodologies Integration
The utility of this compound as a building block is greatly enhanced by the application of modern synthetic methods.
Cross-coupling reactions, such as Suzuki, Stille, and copper-catalyzed couplings, are powerful tools for the functionalization of the thiophene ring. researchgate.netchemrxiv.org For instance, after conversion of the bromoalkyl group or after lithiation of the thiophene ring, various aryl, vinyl, or alkyl groups can be introduced. The synthesis of 3-bromonaphtho[2,3-b]thiophene has been improved by utilizing a copper-catalyzed cross-coupling reaction. researchgate.netchemrxiv.org
Direct arylation polycondensation is another advanced technique that offers a more atom-economical and straightforward route to conjugated polymers compared to traditional cross-coupling methods. rsc.org This method could potentially be applied to monomers derived from this compound.
Furthermore, lithiation of bromothiophenes is a key step in many synthetic routes. Selective lithiation can be achieved under controlled conditions, allowing for regioselective functionalization. researchgate.net This is crucial for creating well-defined oligomers and polymers. The synthesis of 2-bromo-3-methylthiophene (B51420) has been reported through various methods, highlighting the importance of controlling bromination and subsequent reactions. google.com
The integration of these advanced synthetic methodologies is essential for unlocking the full potential of this compound as a versatile building block for a new generation of functional materials and catalysts.
Flow Chemistry Applications
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including superior heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automated, multi-step syntheses.
The inherent reactivity of the primary bromide in this compound makes it well-suited for a variety of nucleophilic substitution reactions. In a flow chemistry setup, this compound could be efficiently reacted with a range of nucleophiles under precisely controlled conditions. For instance, the synthesis of ethers, amines, or thioethers could be achieved by passing a solution of this compound and the desired nucleophile through a heated reactor coil. This approach would allow for rapid optimization of reaction conditions such as temperature, residence time, and stoichiometry, leading to higher yields and purities compared to traditional batch methods.
Furthermore, the generation of Grignard reagents or organolithium species from alkyl halides is a powerful tool in organic synthesis but can be challenging in batch due to the exothermic nature and the need for strictly anhydrous conditions. Flow chemistry provides a safer and more controlled environment for such transformations. A potential flow process could involve the reaction of this compound with magnesium or lithium metal in a packed-bed reactor to generate the corresponding organometallic intermediate, which could then be immediately quenched with an electrophile in a subsequent flow module.
Table 1: Potential Flow Chemistry Reactions with this compound
| Reaction Type | Potential Nucleophile/Reagent | Potential Product | Advantages in Flow |
| Nucleophilic Substitution | Alcohols, Amines, Thiols | Ethers, Amines, Thioethers | Rapid optimization, improved safety |
| Grignard Formation | Magnesium | 2-(2-Methyl-3-(magnesiobromo)propyl)thiophene | Enhanced safety, precise control |
| Organolithium Formation | Lithium | 2-(2-Methyl-3-lithiopropyl)thiophene | Controlled generation of reactive species |
| Suzuki Coupling | Arylboronic acids (after conversion to boronic ester) | 2-(2-Methyl-3-arylpropyl)thiophene | Potential for multi-step synthesis |
Photoredox Catalysis involving this compound
Visible-light photoredox catalysis has emerged as a powerful strategy for forging new chemical bonds under mild conditions by leveraging the energy of light to generate highly reactive radical intermediates. nih.govnih.govyoutube.com The bromoalkyl functionality of this compound makes it a prime substrate for photoredox-mediated transformations.
In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can be either oxidized or reduced. In the context of this compound, a reductive quenching cycle is highly plausible. The excited photocatalyst could be reductively quenched by a suitable electron donor, generating a potent reductant. This reductant could then transfer an electron to the C-Br bond of this compound, leading to its fragmentation and the formation of a 2-(2-methylpropyl)thiophen-3-yl radical. This radical intermediate could then participate in a variety of bond-forming reactions, such as addition to alkenes or alkynes, or cross-coupling with other radical species.
Alternatively, in an oxidative quenching pathway, the excited photocatalyst could be oxidized by an electron acceptor. nih.gov The resulting highly oxidizing species could potentially interact with the thiophene ring, although the alkyl bromide is the more likely site of initial reaction.
Table 2: Potential Photoredox Reactions of this compound
| Reaction Type | Potential Reaction Partner | Potential Product | Key Intermediate |
| Giese Addition | Electron-deficient alkenes | Functionalized thiophene derivatives | 2-(2-Methylpropyl)thiophen-3-yl radical |
| Reductive Dehalogenation | Hydrogen atom donor | 2-(2-Methylpropyl)thiophene | 2-(2-Methylpropyl)thiophen-3-yl radical |
| Cross-Coupling | Aryl halides (in dual catalytic systems) | Arylated thiophene derivatives | 2-(2-Methylpropyl)thiophen-3-yl radical |
Interdisciplinary Research Opportunities
The unique structural characteristics of this compound also open doors to interdisciplinary research, bridging synthetic organic chemistry with materials science and supramolecular chemistry.
Integration into Supramolecular Assemblies
Supramolecular chemistry focuses on the design and synthesis of complex, ordered structures held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. Thiophene-containing molecules are of particular interest in this field due to the ability of the thiophene ring to engage in π-π stacking, leading to the formation of self-assembled monolayers, nanowires, and other ordered nanostructures. elsevierpure.comuh.edu
The this compound molecule could serve as a versatile building block for supramolecular assemblies. The thiophene ring provides the necessary π-surface for stacking interactions, while the bromoalkyl chain offers a reactive handle for further functionalization. For example, the bromine atom could be substituted with functional groups capable of forming strong, directional non-covalent bonds, such as hydrogen bond donors/acceptors or metal-coordinating ligands. This would allow for the programmed self-assembly of the modified thiophene derivatives into well-defined architectures.
Research in this area could explore how the length and branching of the alkyl chain influence the packing and morphology of the resulting supramolecular structures. The ability to control the self-assembly of these molecules could lead to the development of novel organic electronic materials with tailored properties. nih.govnih.gov
Exploration in Niche Chemical Transformations
Beyond mainstream applications, the structure of this compound lends itself to exploration in more specialized or "niche" chemical transformations. The presence of both a soft electrophilic center (the carbon bearing the bromine) and a nucleophilic aromatic ring (the thiophene) within the same molecule could lead to interesting intramolecular reactivity.
For example, under certain conditions, intramolecular cyclization reactions could be envisioned. Treatment with a strong base could potentially lead to the formation of a cyclopropane (B1198618) ring via an intramolecular Williamson ether synthesis-type reaction if the bromine were in a different position, but in this case, it could potentially lead to other cyclized products depending on the reaction conditions. Alternatively, Friedel-Crafts-type intramolecular alkylations could be explored, where the alkyl chain attacks the thiophene ring, leading to the formation of bicyclic thiophene derivatives.
Furthermore, the 2-methylpropyl ("isobutyl") group could influence the regioselectivity of reactions on the thiophene ring due to its steric bulk. Investigating the directing effects of this group in electrophilic aromatic substitution reactions, such as nitration or acylation, could provide valuable insights into the reactivity of substituted thiophenes.
Advanced Analytical Methodologies for Characterization and Quantification in Research Settings
Chromatographic Techniques for Purity Analysis and Reaction Monitoring
Chromatography is a cornerstone for the analysis of 2-(3-Bromo-2-methylpropyl)thiophene, providing powerful tools for separating the compound from starting materials, byproducts, and impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of this compound, particularly for monitoring the progress of its synthesis. Given its non-volatile nature and the presence of a UV-active thiophene (B33073) ring, reverse-phase HPLC is the method of choice. A C18 column is typically employed, capitalizing on the hydrophobic interactions between the alkyl-substituted thiophene and the stationary phase.
The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. sielc.com An acidic modifier like phosphoric acid or formic acid is often added to ensure sharp, symmetrical peaks by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase. sielc.com Detection is commonly achieved using a UV detector set to the absorbance maximum of the thiophene ring. By analyzing samples over time, researchers can track the consumption of reactants and the formation of the product, allowing for precise reaction optimization. The degradation of related brominated compounds can also be monitored using HPLC, making it a dual-purpose tool for stability studies. researchgate.net
Table 1: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) at ~235 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers excellent resolution and sensitivity for purity determination and identifying trace impurities. For analysis, the compound is dissolved in a volatile organic solvent and injected into the GC, where it is vaporized.
The separation occurs in a capillary column, typically with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl polysiloxane). The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) provides definitive identification of the parent compound and any related substances by comparing their mass spectra to known libraries. sci-hub.rursc.org This is particularly useful for confirming the structure and identifying byproducts from bromination or coupling reactions. sci-hub.ru
Table 2: Typical GC-MS Conditions for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium, constant flow ~1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 40-450 m/z |
While this compound is a monomer, its primary utility in materials science is as a precursor for polymerization, typically through cross-coupling reactions that utilize its carbon-bromine bond. The resulting polymer, a poly(alkylthiophene), requires characterization of its molecular weight and molecular weight distribution, for which Gel Permeation Chromatography (GPC) is the indispensable technique. chromatographytoday.comresearchgate.net
GPC, also known as Size Exclusion Chromatography (SEC), separates polymer chains based on their hydrodynamic volume in solution. lucideon.com The polymer is dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF) or chloroform (B151607) and passed through a series of columns packed with porous gel. kpi.ualcms.cz Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying degrees and elute later. By calibrating with polymer standards of known molecular weight (e.g., polystyrene), the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polythiophene can be determined. intertek.com These parameters are critical as they directly influence the polymer's mechanical, optical, and electronic properties. chromatographytoday.comkpi.ua
Table 3: Representative GPC Data for a Poly(3-alkylthiophene)
| Sample | Mn (g/mol) | Mw (g/mol) | Polydispersity Index (PDI) |
|---|---|---|---|
| Poly(3-hexylthiophene) Batch 1 | 15,000 | 30,000 | 2.0 |
| Poly(3-hexylthiophene) Batch 2 | 25,000 | 45,000 | 1.8 |
Note: Data are illustrative for a related poly(3-alkylthiophene) to demonstrate typical GPC results. kpi.uaresearchgate.net
Electrochemical Characterization (relevant for material precursors)
As a precursor to electroactive polymers, understanding the electrochemical behavior of this compound is crucial.
Cyclic Voltammetry (CV) is the primary technique used to investigate the redox properties of thiophene monomers. acs.org The analysis involves dissolving the monomer in an organic solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile) and scanning the potential of a working electrode (such as glassy carbon or platinum) back and forth. epstem.net
The resulting voltammogram reveals the oxidation potential of the monomer. For thiophenes, this corresponds to the removal of an electron from the π-system to form a radical cation. dtic.mil This oxidation potential is a key parameter, as it indicates the voltage required to initiate electropolymerization. researchgate.net The presence of the electron-donating alkyl group and the electron-withdrawing bromo substituent on the thiophene ring will influence this potential. Repeated cycling of the potential can lead to the deposition of a conductive polymer film on the electrode surface, the properties of which can also be studied electrochemically. dtic.mil
Table 4: Typical Oxidation Potentials for Substituted Thiophene Monomers
| Monomer | Oxidation Potential (V vs. SCE) |
|---|---|
| 3-Methoxythiophene | 1.1 V researchgate.net |
| 3-Thiophenemethanol | 1.5 V researchgate.net |
| 3-Thiophenecarboxylic acid | 1.8 V researchgate.net |
Note: Potentials are for related 3-substituted thiophenes to illustrate the range of values. The potential for this compound would be determined experimentally.
Environmental and Degradation Pathways (focused on chemical transformations, not ecological impact)
Understanding the potential chemical transformations of this compound is important for assessing its stability and predicting potential byproducts in various chemical environments. The degradation pathways are dictated by the reactivity of the thiophene ring and the carbon-bromine bond.
One primary degradation pathway involves oxidation of the sulfur atom in the thiophene ring. femaflavor.org Strong oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), can oxidize the thiophene to a thiophene-S-oxide. mdpi.com This intermediate is highly reactive and can participate in further reactions, such as cycloadditions. mdpi.comresearchgate.net Radiolytic degradation studies on thiophene have identified intermediates such as thiophene 1-oxide and thiophen-2-ol, suggesting that ring oxidation and hydroxylation are key transformation steps. researchgate.net
Another potential transformation involves the carbon-bromine bond. While aryl halides are generally stable, under certain conditions, such as exposure to strong nucleophiles, high temperatures, or UV light in the presence of a sensitizer, dehalogenation or substitution can occur. Abiotic degradation under simulated hydrothermal conditions can also lead to the transformation of thiophene derivatives. nih.govemergence-of-life.de Furthermore, metabolic studies on related xenobiotics show that thiophene rings can be oxidized to epoxides, which are then hydrolyzed to diols and subsequently conjugated for excretion. femaflavor.org These chemical transformation pathways result in more polar and hydrophilic derivatives.
Photolytic Degradation Studies
Photolytic degradation involves the breakdown of a chemical compound due to the absorption of light energy. For this compound, this process is expected to be influenced by the inherent photolability of both the thiophene ring and the carbon-bromine bond.
Research on brominated flame retardants demonstrates that photolysis often leads to debromination, creating less brominated and potentially more toxic byproducts. acs.orgnih.gov The photolytic degradation of poly(3-alkylthiophenes) is known to involve chain scission and cross-linking, often initiated by impurities and mediated by reactive oxygen species like singlet oxygen. cdnsciencepub.com The rate of photocatalytic degradation of various thiophene derivatives has been shown to depend on their thermodynamic stability. acs.org
Methodology for Investigation
A typical photolytic degradation study of this compound would involve dissolving the compound in a suitable solvent, often one that mimics an environmental matrix like water, and exposing it to a controlled light source. Ultraviolet (UV) lamps or solar simulators are commonly used to replicate environmental conditions. The degradation process is monitored over time by collecting samples at regular intervals.
Advanced analytical techniques are then employed to identify and quantify the parent compound and its degradation products. High-performance liquid chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is a primary tool for separating and identifying the components of the reaction mixture. Gas chromatography-mass spectrometry (GC-MS) is also invaluable for identifying volatile degradation products.
Expected Degradation Products and Pathways
Based on the chemistry of related compounds, the photolytic degradation of this compound is anticipated to proceed through several pathways:
Homolytic Cleavage of the Carbon-Bromine Bond: The C-Br bond is susceptible to cleavage upon UV irradiation, which would generate a thiophene-containing radical and a bromine radical. The organic radical could then undergo various reactions, including hydrogen abstraction from the solvent to form 2-(2-methylpropyl)thiophene, or dimerization.
Thiophene Ring Opening: The thiophene ring itself can undergo photo-oxidation, leading to the formation of various acyclic sulfur-containing compounds.
Rearrangement Reactions: Photochemical isomerization of the thiophene ring is a known phenomenon, potentially leading to the formation of other substituted thiophene isomers.
Hypothetical Research Findings
The following interactive table presents hypothetical data from a photolytic degradation study of this compound under simulated solar irradiation. This data is illustrative and based on trends observed for similar compounds.
| Time (hours) | This compound Concentration (µM) | Major Degradation Product A (µM) | Major Degradation Product B (µM) |
| 0 | 100 | 0 | 0 |
| 2 | 85 | 8 | 5 |
| 4 | 72 | 15 | 10 |
| 8 | 55 | 25 | 18 |
| 12 | 40 | 35 | 23 |
| 24 | 20 | 45 | 30 |
Major Degradation Product A could be 2-(2-methylpropyl)thiophene, resulting from debromination. Major Degradation Product B could be a hydroxylated derivative or a ring-opened product.
Hydrolytic Stability Investigations
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The hydrolytic stability of this compound is primarily determined by the reactivity of the carbon-bromine bond towards nucleophilic attack by water.
The hydrolysis of haloalkanes is a classic example of nucleophilic substitution, where the halogen atom is replaced by a hydroxyl group, forming an alcohol. libretexts.orgmasterorganicchemistry.com The rate of this reaction is influenced by the strength of the carbon-halogen bond, with C-Br bonds being more susceptible to cleavage than C-Cl bonds. The reaction can also be influenced by pH, with acid or base catalysis often accelerating the process. researchgate.net
Methodology for Investigation
To assess hydrolytic stability, this compound would be incubated in aqueous solutions at various pH levels (e.g., pH 4, 7, and 9) and temperatures. The concentration of the parent compound and the formation of any hydrolysis products would be monitored over time using techniques such as HPLC or GC-MS.
Expected Degradation Products and Pathways
The primary hydrolytic degradation pathway for this compound is expected to be the nucleophilic substitution of the bromine atom by a hydroxyl group. This would result in the formation of 3-(thiophen-2-yl)-2-methylpropan-1-ol.
The reaction mechanism could proceed via an SN1 or SN2 pathway. Given that the bromine is attached to a primary carbon, an SN2 mechanism is more likely, involving a direct attack by a water molecule on the carbon atom bonded to the bromine. The rate of hydrolysis would likely be influenced by the steric hindrance around the reaction center.
Hypothetical Research Findings
The table below presents hypothetical data illustrating the hydrolytic stability of this compound at different pH values. The data reflects the expected trend of increased hydrolysis at non-neutral pH.
| pH | Temperature (°C) | Half-life (days) | Primary Hydrolysis Product |
| 4 | 25 | 120 | 3-(Thiophen-2-yl)-2-methylpropan-1-ol |
| 7 | 25 | 150 | 3-(Thiophen-2-yl)-2-methylpropan-1-ol |
| 9 | 25 | 110 | 3-(Thiophen-2-yl)-2-methylpropan-1-ol |
| 7 | 50 | 45 | 3-(Thiophen-2-yl)-2-methylpropan-1-ol |
Conclusion and Outlook
Summary of Synthetic Achievements and Mechanistic Insights
A thorough review of the scientific literature indicates a lack of published, detailed synthetic procedures or mechanistic studies specifically for 2-(3-bromo-2-methylpropyl)thiophene. The synthesis of structurally related alkylthiophenes often involves methods such as the Kumada coupling, which utilizes a Grignard reagent derived from a haloalkane and a halothiophene. jcu.edu.au For instance, the general alkylation of thiophene (B33073) can be achieved through Kumada coupling to introduce short, long, or branched alkyl chains to the thiophene core. jcu.edu.au
Hypothetically, a plausible synthetic route to this compound could involve the reaction of a 2-thienyl Grignard reagent, such as 2-thienylmagnesium bromide, with 1,3-dibromo-2-methylpropane (B1585101). lookchem.comsigmaaldrich.com This standard organometallic cross-coupling reaction would be expected to form the desired carbon-carbon bond at the 2-position of the thiophene ring.
Another conceivable, though less direct, approach could be the Friedel-Crafts alkylation of thiophene with a suitable electrophile derived from 1-bromo-2-methyl-2-propene, followed by hydrobromination of the resulting alkenylthiophene. However, Friedel-Crafts reactions on thiophene can sometimes lead to a mixture of isomers and are sensitive to the choice of catalyst and reaction conditions. eprajournals.com
Without experimental data, any discussion of reaction mechanisms remains speculative. The mechanism for a hypothetical Kumada coupling would follow the established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The regioselectivity, favoring substitution at the 2-position of the thiophene ring, is a well-documented characteristic of many electrophilic substitution and cross-coupling reactions involving thiophene. eprajournals.com
Emerging Challenges and Opportunities in the Field
The primary challenge concerning this compound is the fundamental lack of its characterization and documented synthesis. The development of a reliable and high-yielding synthetic protocol is the first and most critical hurdle to be overcome. This includes optimizing reaction conditions, isolating and purifying the product, and performing comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure.
Once a viable synthetic route is established, a significant opportunity will emerge to explore the reactivity of this compound. The presence of a terminal bromine atom on the alkyl side-chain makes it a versatile intermediate for further functionalization. This bromo-substituent can be replaced through nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups (e.g., amines, azides, cyanides, or thiols). This would open the door to the creation of a library of novel thiophene derivatives with tailored properties.
Another opportunity lies in using this compound as a building block for more complex molecules, such as polymers or pharmacologically active agents. The thiophene core is a key component in many organic electronic materials and pharmaceuticals, and the unique 2-methylpropyl bromide side chain could impart novel steric and electronic properties. researchgate.netnumberanalytics.com
Future Trajectories and Interdisciplinary Perspectives for this compound Research
While currently a data-poor molecule, the future research trajectories for this compound can be projected based on the well-established applications of other thiophene derivatives.
Materials Science: Thiophene-containing polymers are renowned for their use in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). numberanalytics.com A potential future direction would be the polymerization of this compound, or a derivative thereof. The branched methyl group on the propyl chain could influence the polymer's solubility and morphology, which are critical parameters for device performance. The terminal bromide offers a handle for post-polymerization modification, allowing for the fine-tuning of the polymer's electronic properties.
Medicinal Chemistry: The thiophene nucleus is a privileged scaffold in drug discovery, appearing in a variety of therapeutic agents. eprajournals.com Future interdisciplinary research could involve synthesizing derivatives of this compound and screening them for biological activity. The lipophilic nature of the substituted thiophene core, combined with the reactive handle provided by the bromine atom, makes it an attractive starting point for the development of new potential drug candidates. For example, the bromo-functionalized side chain could be used to attach the molecule to other pharmacophores or to probe interactions with biological targets.
Agrochemicals: Similar to medicinal chemistry, thiophene derivatives have also found applications in the agrochemical industry. Future studies could explore the potential herbicidal, fungicidal, or insecticidal properties of molecules derived from this compound.
In essence, while this compound is currently a blank slate in the scientific literature, its chemical structure suggests that it could be a valuable and versatile building block. The initial steps of developing a robust synthesis and characterizing its fundamental properties are essential to unlocking its potential for interdisciplinary applications in materials science, medicine, and beyond.
Q & A
Basic: What are the standard synthetic routes for preparing 2-(3-Bromo-2-methylpropyl)thiophene?
Methodological Answer:
The synthesis typically involves bromination of a pre-functionalized thiophene precursor. For example, analogous compounds are synthesized via nucleophilic substitution or Friedel-Crafts alkylation. A common approach includes:
- Step 1 : Reacting 2-methylpropyl bromide with a thiophene derivative under anhydrous conditions (e.g., CH₂Cl₂) with a Lewis acid catalyst (e.g., AlCl₃) to introduce the alkyl chain .
- Step 2 : Purification via reverse-phase HPLC using gradients of MeCN:H₂O to isolate the product .
- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1.2 equivalents of brominating agents) and reaction time (e.g., overnight reflux under N₂) improves efficiency .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm the alkyl chain integration (δ ~2.5–3.5 ppm for CH₂Br) and thiophene ring protons (δ ~6.8–7.2 ppm) .
- IR Spectroscopy : Peaks at ~600–650 cm⁻¹ (C-Br stretch) and ~3100 cm⁻¹ (C-H aromatic) validate functional groups .
- LC-MS/HRMS : For molecular ion confirmation (e.g., [M+H]⁺ matching theoretical mass) .
Advanced: How can researchers resolve contradictions in spectroscopic data during synthesis?
Methodological Answer:
Contradictions often arise from impurities or regioisomers. Strategies include:
- 2D NMR (COSY, HSQC) : To resolve overlapping signals and assign carbon-proton correlations .
- X-ray Crystallography : For unambiguous structural confirmation if crystals are obtainable.
- Comparative Analysis : Cross-referencing with spectral databases (e.g., NIST Chemistry WebBook) .
Advanced: What strategies optimize yield in multi-step syntheses of thiophene derivatives?
Methodological Answer:
- Solvent Selection : Use anhydrous CH₂Cl₂ or DMF to minimize side reactions .
- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) for alkylation efficiency .
- Workflow Automation : Employ flow chemistry for precise control of reaction parameters (temperature, residence time) .
Application: How is this compound utilized in bioactive molecule development?
Methodological Answer:
The bromine atom serves as a handle for further functionalization:
- Antimicrobial Derivatives : React with amines or hydrazines to form Schiff bases, as seen in antifungal assays against Candida albicans .
- Mechanistic Studies : The alkyl chain modulates lipophilicity, enhancing membrane penetration in antibacterial agents .
Advanced: What computational methods predict the reactivity of brominated thiophenes?
Methodological Answer:
- DFT Calculations : Model transition states for bromine substitution reactions (e.g., Suzuki couplings) to predict regioselectivity .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzyme active sites) to guide drug design .
Stability: How to assess and improve compound stability under varying conditions?
Methodological Answer:
- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), light, or humidity, and monitor via HPLC .
- Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (Ar) at ≤4°C to prevent decomposition .
Mechanism: What role does the bromine atom play in cross-coupling reactions?
Methodological Answer:
The C-Br bond is a key site for:
- Suzuki-Miyaura Coupling : React with arylboronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) to form biaryl structures .
- Buchwald-Hartwig Amination : Introduce nitrogen-containing groups for pharmaceutical intermediates .
Biological Evaluation: How to design assays for antifungal/antibacterial activity?
Methodological Answer:
- MIC Determination : Use broth microdilution (e.g., 96-well plates) with C. albicans or S. aureus, comparing growth inhibition to controls .
- Time-Kill Assays : Monitor log-phase reduction over 24 hours to assess bactericidal vs. bacteriostatic effects .
Data Analysis: How to address conflicting bioactivity data across derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
